(6-Bromo-5-methoxypyridin-3-yl)methanol
Overview
Description
(6-Bromo-5-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-5-methoxypyridin-3-yl)methanol typically involves the functionalization of a pyridine ring. One common method is the reaction of 2-methoxypyridine with 3-amino-5-bromobenzene boronic acid or its esters under basic conditions . The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent crystallization to purify the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-5-methoxypyridin-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield an aldehyde or carboxylic acid, while substitution of the bromine atom can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
(6-Bromo-5-methoxypyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring compounds.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Bromo-5-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-2-methoxypyridin-3-yl)methanol: Similar in structure but with a different position of the methoxy group.
(5-Bromo-6-methoxypyridin-3-yl)methanol: Another isomer with the methoxy group in a different position.
3-Amino-5-bromo-2-methoxypyridine: Contains an amino group instead of a hydroxyl group.
Uniqueness
(6-Bromo-5-methoxypyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(6-bromo-5-methoxypyridin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-6-2-5(4-10)3-9-7(6)8/h2-3,10H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBSAPNBMDMZDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)CO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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